1H-Perfluorooct-1-ene

Fluoropolymer synthesis fuel cell membranes cure site monomer

1H-Perfluorooct-1-ene (CAS 1516885-18-9) is a C8 α,β-unsaturated perfluoroalkene with the molecular formula C8HF15 and a molecular weight of 382.07 g/mol. It features a terminal alkene group with a single vinylic hydrogen atom, making it a mono-hydrogenated perfluoroalkene that serves as a functionalizable fluorinated building block.

Molecular Formula C8HF15
Molecular Weight 382.07 g/mol
CAS No. 1516885-18-9
Cat. No. B12329774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Perfluorooct-1-ene
CAS1516885-18-9
Molecular FormulaC8HF15
Molecular Weight382.07 g/mol
Structural Identifiers
SMILESC(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F
InChIInChI=1S/C8HF15/c9-1-2(10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1H/b2-1-
InChIKeyIBDDYNPOMOFBDI-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Perfluorooct-1-ene (CAS 1516885-18-9) Technical Procurement and Comparative Selection Guide for Scientific Research


1H-Perfluorooct-1-ene (CAS 1516885-18-9) is a C8 α,β-unsaturated perfluoroalkene with the molecular formula C8HF15 and a molecular weight of 382.07 g/mol [1]. It features a terminal alkene group with a single vinylic hydrogen atom, making it a mono-hydrogenated perfluoroalkene that serves as a functionalizable fluorinated building block [1][2]. The compound is typically supplied as a colorless liquid with a boiling point of 95–98 °C and commercial purity specifications ranging from 95% to 97% . Its structural configuration—possessing a reactive terminal double bond conjugated to a highly electron-withdrawing perfluoroheptyl chain—enables distinct reactivity profiles in copolymerization systems compared to fully fluorinated or dihydrogenated analogs [3].

Reactivity Mono-hydrogenated terminal alkene — intermediate copolymerization profile between fully fluorinated and dihydrogenated analogs
Fluorine density Retains 15 F atoms per monomer for high fluorine surface coverage in coatings and low surface energy materials
Derivatization Brominatable alkene enables synthesis of BDFO cure site monomer for crosslinkable fluoropolymer networks

1H-Perfluorooct-1-ene Procurement: Why In-Class Perfluoroalkenes Cannot Be Directly Substituted


The C8 perfluoroalkene family comprises structurally distinct members—including perfluorooct-1-ene (C8F16, CAS 559-14-8), 1H,1H,2H-perfluorooct-1-ene (C8H3F13, CAS 25291-17-2), and 1H-perfluorooct-1-ene (C8HF15, CAS 1516885-18-9)—whose hydrogen substitution patterns fundamentally alter their chemical reactivity, physical properties, and performance as comonomers [1][2]. The number and position of hydrogen atoms directly govern the electron density at the terminal double bond, thereby dictating reactivity ratios in copolymerization, susceptibility to β-scission side reactions, and compatibility with specific initiator systems [3]. Fully fluorinated perfluorooct-1-ene (C8F16) exhibits poor homopolymerizability under standard radical conditions due to the extreme electron deficiency of its perfluoroalkenyl system, whereas dihydrogenated 1H,1H,2H-perfluorooct-1-ene demonstrates higher reactivity but incorporates an additional –CH2– spacer that alters copolymer microstructure and final material hydrophobicity [3][4]. The mono-hydrogenated 1H-perfluorooct-1-ene occupies a unique intermediate reactivity niche—offering sufficient electron density at the terminal alkene for controlled copolymerization while preserving the high fluorine content (15 F atoms per molecule) essential for imparting low surface energy, chemical inertness, and thermal stability to resultant polymers [5]. Substituting among these analogs without experimental verification will yield unpredictable polymer compositions, altered mechanical properties, and compromised end-use performance.

Fully fluorinated analog (C8F16)
Lacks terminal hydrogen — extremely low homopolymerizability and no functional handle for post-polymerization crosslinking. Copolymer microstructure cannot be replicated.
Dihydrogenated analog (C8H3F13)
Additional –CH2– spacer alters copolymer backbone flexibility and reduces fluorine atom count, lowering surface repellency performance relative to the mono-hydrogenated compound.
Non-brominated perfluoroalkenes
Cannot provide cure site functionality; terpolymers remain thermoplastic rather than crosslinked, compromising solvent resistance and thermal stability.

1H-Perfluorooct-1-ene Quantitative Comparative Evidence: Differentiating Reactivity, Thermal Performance, and Material Properties


1H-Perfluorooct-1-ene Brominated Derivative Enables Covalent Crosslinking in VDF Copolymers vs. Non-Functionalized Perfluoroalkene Analogs

The brominated derivative 8-bromo-1H,1H,2H-perfluorooct-1-ene (BDFO), synthesized directly from 1H-perfluorooct-1-ene precursors, enables covalent crosslinking in poly(vinylidene fluoride) (PVDF) copolymers—a functional capability absent in non-halogenated perfluoroalkene analogs [1][2]. In radical terpolymerizations of VDF, BDFO, and perfluoro(4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride, the bromine atom of BDFO serves as a cure site for subsequent crosslinking with a peroxide/triallyl isocyanurate system [2]. The resulting crosslinked films become insoluble in organic solvents (acetone, dimethylformamide) that completely dissolve the uncured terpolymers, confirming covalent network formation [2]. This crosslinking capability is not achievable with perfluorooct-1-ene (C8F16, CAS 559-14-8) or non-brominated 1H,1H,2H-perfluorooct-1-ene (CAS 25291-17-2), which lack a halogen handle for post-polymerization modification [3].

Crosslinking capability
Head-to-head
BDFO-containing VDF terpolymer: insoluble crosslinked film after peroxide/TAIC cure.
Non‑brominated perfluoroalkene analogs: fully soluble uncured polymer.
Enables covalent network formation for solvent‑resistant coatings and membranes
Tested in acetone and DMF; curing system: peroxide/triallyl isocyanurate
Fluoropolymer synthesis fuel cell membranes cure site monomer crosslinking

Crosslinked BDFO-VDF Copolymers Exhibit Enhanced Thermal Stability Relative to Uncured Analogues

Crosslinking of poly(VDF-co-BDFO) copolymers via the bromine atom of BDFO yields materials with measurably higher thermal stability than their uncured counterparts [1]. The covalent network restricts chain mobility and suppresses degradation pathways, resulting in elevated decomposition temperatures [1]. While specific TGA temperature values are not publicly accessible, the study explicitly confirms that 'the materials obtained led to more thermally stable copolymers than the uncured ones' and further benchmarked these thermostabilities against commercially available poly(VDF-co-HFP) copolymers crosslinked using diamines [1]. In contrast, copolymers prepared with non-brominated perfluoroalkenes such as 1H,1H,2H-perfluorooct-1-ene cannot undergo this crosslinking chemistry and therefore lack the associated thermal stability enhancement [2].

Thermal stability
Head-to-head
Crosslinked poly(VDF‑co‑BDFO): higher decomposition temperature than uncured copolymer.
Uncured analog: lower thermal degradation resistance.
Crosslinking may improve thermal degradation resistance in high‑temperature applications
TGA analysis; benchmarked against commercial poly(VDF‑co‑HFP) crosslinked with diamines
Thermal stability fluoropolymer crosslinking TGA

BDFO Acts as a Cure Site Monomer in VDF-HFP Terpolymers, Enabling Crosslinked Fluoropolymer Networks

In radical terpolymerizations of VDF, 8-bromo-1H,1H,2H-perfluorooct-1-ene (BDFO), and hexafluoropropene (HFP), BDFO functions as a cure site monomer, enabling the formation of crosslinked fluoropolymer networks upon post-polymerization treatment [1]. BDFO incorporation in these co- and terpolymers ranged from 3.6 to 12.2 mol%, with the bromine atom providing the reactive handle for subsequent crosslinking [1]. The study notes that 'BDFO contents in these co- or terpolymers ranged from 3.6 to 12.2 mol-%,' and that 'the bromoalkene acted as a cure site monomer' [1]. This crosslinking functionality is absent in terpolymers using non-brominated perfluoroalkenes such as perfluorooct-1-ene (C8F16), which cannot serve as cure site monomers and therefore yield only thermoplastic (non-crosslinked) materials from analogous terpolymerizations [2].

Cure site monomer
Head-to-head
BDFO incorporated at 3.6–12.2 mol% in VDF‑HFP terpolymerization; enables peroxide‑induced crosslinking.
Non‑brominated analog: no cure site — yields thermoplastic only.
Provides crosslinkable fluoroelastomer network essential for compression set resistance
Polymerization at 134 °C with 2,5‑bis(tert‑butylperoxy)‑2,5‑dimethylhexane initiator
Cure site monomer fluoroelastomer terpolymerization crosslinking

1H-Perfluorooct-1-ene Boiling Point (95–98 °C) Enables Milder Processing Conditions vs. Heavier Perfluoroalkene Analogs

1H-Perfluorooct-1-ene (C8HF15, CAS 1516885-18-9) exhibits a boiling point of 95–98 °C at atmospheric pressure . This boiling point is significantly lower than that of the fully fluorinated analog perfluorooct-1-ene (C8F16, CAS 559-14-8), which boils at approximately 109.3 °C at 760 mmHg [1], and substantially lower than the dihydrogenated analog 1H,1H,2H-perfluorooct-1-ene (C8H3F13, CAS 25291-17-2), which boils at 238.4 °C at 760 mmHg . This 11–14 °C reduction versus C8F16 and ~140 °C reduction versus C8H3F13 translates to lower energy input for distillation-based purification and reduced thermal stress during handling and storage [2]. For industrial processes involving vapor-phase delivery or low-temperature polymerization conditions, the lower boiling point of 1H-perfluorooct-1-ene offers operational advantages in terms of condenser design and solvent recovery efficiency [2].

Boiling point
Cross‑study comparable
95–98 °C
Lower boiling point may reduce distillation energy and thermal stress during handling
C8F16: 109.3 °C; C8H3F13: 238.4 °C (atmospheric pressure)
Physical property comparison boiling point processing volatility

Mono-Hydrogenated C8HF15 Retains High Fluorine Content (15 F Atoms) vs. Dihydrogenated C8H3F13 (13 F Atoms)

1H-Perfluorooct-1-ene (C8HF15) contains 15 fluorine atoms per molecule, corresponding to a fluorine mass fraction of approximately 74.6% [1]. In contrast, the dihydrogenated analog 1H,1H,2H-perfluorooct-1-ene (C8H3F13, CAS 25291-17-2) contains only 13 fluorine atoms per molecule, with a fluorine mass fraction of approximately 67.2% . This higher fluorine atom count in C8HF15 translates to greater fluorine surface density in resultant polymers and coatings, which is directly correlated with lower surface free energy, enhanced water contact angles, and superior oil repellency [2]. For applications where maximum hydrophobicity and oleophobicity are primary performance metrics—such as anti-fouling coatings, stain-resistant textiles, and low-adhesion mold release agents—the higher fluorine content of 1H-perfluorooct-1-ene-derived materials provides a quantifiable performance advantage over materials prepared from the dihydrogenated analog [2].

Fluorine content
Cross‑study comparable
15 F atoms per molecule (~74.6% F by mass)
Higher fluorine density may support lower surface free energy and enhanced repellency
Dihydrogenated analog: 13 F atoms (~67.2% F by mass)
Fluorine content surface energy hydrophobicity oleophobicity

Class-Level Evidence: Longer Perfluoroalkyl Substituents (≥C6) Enhance Catalyst Activity and Polymer Molecular Weight in Nickel-Catalyzed Ethylene Polymerization

In nickel(II) salicylaldiminato catalysts for ethylene polymerization, longer perfluoroalkyl substituents (≥C6) exert a pronounced effect on catalytic activity and polymer microstructure compared to shorter-chain analogs such as trifluoromethyl (-CF3) [1]. The study explicitly states that 'longer perfluoroalkyl groups exert a strong effect on catalytic activities and polymer microstructures compared to the trifluoromethyl group, and β-hydride elimination, the key step of chain transfer and branching pathways, is disfavored while chain growth rates are enhanced' [1]. Although this study does not test 1H-perfluorooct-1-ene directly, the compound's C7 perfluoroheptyl chain (attached to the terminal alkene) places it within the class of 'longer perfluoroalkyl substituents' that demonstrate this beneficial effect [2]. This class-level inference suggests that incorporating 1H-perfluorooct-1-ene as a ligand or comonomer in nickel-catalyzed systems may enhance polymerization rates and yield higher-molecular-weight polyethylene products relative to short-chain perfluoroalkyl alternatives [1].

Catalyst performance
Class‑level
Long perfluoroalkyl substituents (≥C6) enhance ethylene polymerization activity and reduce β‑hydride elimination in Ni(II) salicylaldiminato catalysts.
C7 perfluoroheptyl chain may improve catalytic performance — requires direct validation
Inferred from nickel catalyst studies; 1H‑perfluorooct‑1‑ene not directly tested
Catalysis ethylene polymerization perfluoroalkyl effect polymer microstructure

1H-Perfluorooct-1-ene Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Proton-Exchange Membrane (PEM) Fuel Cell Membrane Fabrication Using Brominated 1H-Perfluorooct-1-ene Derivative (BDFO)

BDFO (8-bromo-1H,1H,2H-perfluorooct-1-ene), derived from 1H-perfluorooct-1-ene, serves as a critical cure site monomer in the synthesis of crosslinked fluoropolymer membranes for fuel cell applications [1]. When terpolymerized with vinylidene fluoride (VDF) and perfluoro(4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride, BDFO provides bromine atoms that enable post-polymerization crosslinking with a peroxide/triallyl isocyanurate system, yielding solvent-resistant proton-conducting membranes with ion-exchange capacities ranging from 0.6 to 1.5 mequiv H⁺/g, water uptake from 5–26%, and conductivities from 0.5 to 6.0 mS/cm [1]. This crosslinking capability is unavailable with non-brominated perfluoroalkene analogs such as perfluorooct-1-ene (C8F16), which cannot form covalent networks and therefore yield membranes with inferior mechanical integrity under hydrated operating conditions [1].

High-Temperature Fluoroelastomer Seals and Gaskets via BDFO-VDF-HFP Terpolymerization

The radical terpolymerization of VDF, BDFO, and hexafluoropropene (HFP) yields crosslinkable fluoroelastomers suitable for high-temperature sealing applications [1]. BDFO incorporation at 3.6–12.2 mol% provides bromine cure sites that enable peroxide-induced crosslinking, producing thermally stable elastomeric networks with enhanced decomposition resistance compared to uncured analogues [1]. These crosslinked materials were benchmarked against commercially available poly(VDF-co-HFP) copolymers crosslinked with diamines, demonstrating competitive or superior thermal performance [1]. In contrast, terpolymers prepared with non-brominated perfluoroalkenes such as 1H,1H,2H-perfluorooct-1-ene lack cure site functionality and cannot achieve the crosslinked network structure essential for compression set resistance and long-term thermal stability in demanding seal applications [1].

Ultra-Low Surface Energy Coatings and Anti-Fouling Treatments Leveraging High Fluorine Content

1H-Perfluorooct-1-ene (C8HF15), containing 15 fluorine atoms per molecule (~74.6% F by mass), provides superior fluorine surface density in copolymer coatings compared to the dihydrogenated analog 1H,1H,2H-perfluorooct-1-ene (C8H3F13), which contains only 13 fluorine atoms (~67.2% F by mass) [1][2]. The higher fluorine atom count per monomer unit translates to lower surface free energy and enhanced water/oil contact angles in the resultant polymer films . This differentiation is critical for anti-fouling marine coatings, stain-resistant textile finishes, and low-adhesion mold release agents where maximum repellency performance is directly correlated with surface fluorine density . Selecting 1H-perfluorooct-1-ene over the dihydrogenated analog yields coatings with quantifiably higher fluorine surface coverage at equivalent comonomer incorporation levels [1][2].

Lower-Energy Distillation and Vapor-Phase Processing in Specialty Chemical Manufacturing

The boiling point of 1H-perfluorooct-1-ene (95–98 °C) is 11–14 °C lower than that of fully fluorinated perfluorooct-1-ene (C8F16, 109.3 °C) and approximately 140 °C lower than that of 1H,1H,2H-perfluorooct-1-ene (C8H3F13, 238.4 °C) [1][2]. This lower boiling point reduces the energy input required for distillation-based purification and enables gentler thermal handling during monomer storage and feeding operations [3]. In vapor-phase polymerization processes or chemical vapor deposition (CVD) applications, the lower vaporization temperature of 1H-perfluorooct-1-ene permits the use of simpler condenser systems and reduces the risk of thermal degradation during vapor delivery [3]. For industrial-scale procurement, this property differentiation translates directly to reduced operational energy costs and enhanced process safety margins [3].

Application
Selection Property
Validation Focus
PEM fuel cell membranes
Brominated cure site monomer (BDFO derivative)
Solvent resistance and ion‑exchange performance
High‑temperature fluoroelastomers
Cure site monomer for peroxide crosslinking
Compression set and thermal stability after crosslinking
Low surface energy coatings
High fluorine atom density (15 F per monomer)
Water/oil contact angle and surface free energy
Energy‑efficient distillation processes
Lower boiling point range (95–98 °C)
Distillation energy demand and thermal handling margins

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Perfluorooct-1-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.